Tcmdc-142950
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Description
Molecular Structure Analysis
The molecular structure of Tcmdc-142950 includes a total of 43 bonds. There are 26 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 primary amide (aromatic), 2 ethers (aromatic), and 1 Thiophene .Mechanism of Action
Target of Action
TCMDC-142950, also known as N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride, primarily targets the PfCLK3 protein kinase in the malaria parasite Plasmodium falciparum . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . It plays a key role in the processing of parasite RNA .
Mode of Action
TCMDC-142950 interacts with PfCLK3, inhibiting its function . The interaction occurs between the kinase hinge region peptide backbone and the azaindole via two H-bonds . This inhibition disrupts the normal functioning of the parasite’s RNA splicing, which is essential for its survival .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-142950 affects the RNA splicing pathway in the malaria parasite . PfCLK3, along with other members of the PfCLK family, mediates multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . Disruption of this pathway leads to impaired RNA processing, affecting the parasite’s ability to survive and reproduce .
Pharmacokinetics
It is known that the compound is active in vitro against recombinantP. falciparum, P. berghei and P. vivax CLK3 . It is also active against P. falciparum asexual blood stages, the P. berghei liver stages, and P. falciparum gametocytes .
Result of Action
The inhibition of PfCLK3 by TCMDC-142950 leads to the disruption of RNA splicing in the malaria parasite . This disruption is associated with the death of the parasite, offering prophylactic, transmission blocking, and curative potential .
Future Directions
Research into Tcmdc-142950 and similar compounds could provide valuable insights into the development of new antimalarials. These compounds could serve as starting points for future drug discovery programs as well as tool compounds for identifying new modes of action involved in malaria transmission .
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S.ClH/c19-13-4-1-6-15-16(13)21-18(26-15)23(17(24)14-5-2-11-25-14)9-3-8-22-10-7-20-12-22;/h1-2,4-7,10-12H,3,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXZCLFKHVQILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride |
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